molecular formula C14H12ClN3O2S2 B10872644 N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

Cat. No.: B10872644
M. Wt: 353.8 g/mol
InChI Key: INFRPCWWCZSIMD-UHFFFAOYSA-N
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Description

N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an acetyl group, a hydrazino group, a carbothioyl group, and a thiophenecarboxamide group

Preparation Methods

The synthesis of N2-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazino intermediate: This step involves the reaction of 4-chlorophenylacetic acid with hydrazine hydrate to form the hydrazino intermediate.

    Acetylation: The hydrazino intermediate is then acetylated using acetic anhydride to form the acetylated hydrazino compound.

    Carbothioylation: The acetylated hydrazino compound is reacted with carbon disulfide to introduce the carbothioyl group.

    Cyclization: Finally, the compound undergoes cyclization with thiophene-2-carboxylic acid to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N~2~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

    N-({2-[2-(4-chlorophenyl)acetyl]hydrazino}carbothioyl)-3,4,5-trimethoxybenzamide: This compound has a similar structure but includes a trimethoxybenzamide group instead of a thiophenecarboxamide group.

    2-(4-chlorophenyl)-N-({2-[(4-chlorophenyl)acetyl]hydrazino}carbothioyl)-4-quinolinecarboxamide: This compound includes a quinolinecarboxamide group, providing different chemical and biological properties.

The uniqueness of N2-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H12ClN3O2S2

Molecular Weight

353.8 g/mol

IUPAC Name

N-[[[2-(4-chlorophenyl)acetyl]amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H12ClN3O2S2/c15-10-5-3-9(4-6-10)8-12(19)17-18-14(21)16-13(20)11-2-1-7-22-11/h1-7H,8H2,(H,17,19)(H2,16,18,20,21)

InChI Key

INFRPCWWCZSIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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